molecular formula C19H21N3O2 B13745758 N-(L-Leucyl)-2-aminoacridone

N-(L-Leucyl)-2-aminoacridone

Cat. No.: B13745758
M. Wt: 323.4 g/mol
InChI Key: SKTYNEUNWSKXMK-HNNXBMFYSA-N
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Description

N-(L-Leucyl)-2-aminoacridone is a compound that combines the amino acid L-leucine with 2-aminoacridone. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The combination of an amino acid with an acridone moiety can result in unique properties that make it useful for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(L-Leucyl)-2-aminoacridone typically involves the coupling of L-leucine with 2-aminoacridone. This can be achieved through peptide bond formation using standard peptide synthesis techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure the preservation of the functional groups.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation, ensuring high yield and purity. Additionally, the use of solid-phase peptide synthesis (SPPS) can facilitate the production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(L-Leucyl)-2-aminoacridone can undergo various chemical reactions, including:

    Oxidation: The amino group in the acridone moiety can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group in the leucine residue can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(L-Leucyl)-2-aminoacridone has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of protein interactions and enzyme activity due to its peptide nature.

    Industry: It can be used in the production of materials with specific properties, such as fluorescence or binding affinity.

Mechanism of Action

The mechanism of action of N-(L-Leucyl)-2-aminoacridone involves its interaction with specific molecular targets. The leucine residue can interact with amino acid transporters, facilitating the uptake of the compound into cells. Once inside the cell, the acridone moiety can intercalate with DNA or interact with proteins, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(L-Leucyl)-L-leucine: Another peptide compound with similar properties but lacking the acridone moiety.

    2-aminoacridone: The parent compound without the leucine residue.

    N-acetyl-L-leucine: A modified leucine derivative with different pharmacokinetic properties.

Uniqueness

N-(L-Leucyl)-2-aminoacridone is unique due to its combination of an amino acid and an acridone moiety. This combination results in properties that are not present in either component alone, such as enhanced binding affinity and specific biological activity.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-(9-oxo-10H-acridin-2-yl)pentanamide

InChI

InChI=1S/C19H21N3O2/c1-11(2)9-15(20)19(24)21-12-7-8-17-14(10-12)18(23)13-5-3-4-6-16(13)22-17/h3-8,10-11,15H,9,20H2,1-2H3,(H,21,24)(H,22,23)/t15-/m0/s1

InChI Key

SKTYNEUNWSKXMK-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N

Origin of Product

United States

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